molecular formula C7H9N5 B3203783 9H-Purin-6-amine, 2-ethyl- CAS No. 102169-55-1

9H-Purin-6-amine, 2-ethyl-

Cat. No.: B3203783
CAS No.: 102169-55-1
M. Wt: 163.18 g/mol
InChI Key: BNKDQKJMJDGFGA-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 2-ethyl- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amine group at the 6th position and an ethyl group at the 2nd position of the purine ring. Purine derivatives are significant in various biological processes and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 2-ethyl- typically involves the alkylation of 6-aminopurine. One common method includes the reaction of 6-chloro-9-ethyl-9H-purine with an amine source under reflux conditions. The reaction is carried out in ethanol for several days, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Types of Reactions:

    Oxidation: 9H-Purin-6-amine, 2-ethyl- can undergo oxidation reactions, typically forming corresponding oxo derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of oxo-purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Purin-6-amine, 2-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 2-ethyl- involves its interaction with nucleic acids. It can incorporate into DNA or RNA, leading to disruptions in nucleic acid synthesis and function. This incorporation can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

    6-aminopurine (adenine): A naturally occurring purine base found in DNA and RNA.

    9-ethylpurine: A structurally similar compound with an ethyl group at the 9th position.

    6-chloro-9-ethyl-9H-purine: A precursor in the synthesis of 9H-Purin-6-amine, 2-ethyl-.

Uniqueness: 9H-Purin-6-amine, 2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid processes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-ethyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-4-11-6(8)5-7(12-4)10-3-9-5/h3H,2H2,1H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKDQKJMJDGFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312754
Record name 2-Ethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102169-55-1
Record name 2-Ethyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102169-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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